3-(Fluoromethyl)azetidine-3-carboxylic acid
Description
3-(Fluoromethyl)azetidine-3-carboxylic acid is a fluorinated azetidine derivative with a constrained four-membered ring structure. The fluoromethyl substituent enhances metabolic stability and lipophilicity, making it a promising building block for medicinal chemistry . Azetidine carboxylic acids, including this derivative, are synthesized via strain-release reactions, functionalization of azabicyclo[1.1.0]butane intermediates, or oxidative cleavage strategies .
Properties
Molecular Formula |
C5H8FNO2 |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
3-(fluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-1-5(4(8)9)2-7-3-5/h7H,1-3H2,(H,8,9) |
InChI Key |
SPIKXXPYVIKXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Approaches
Several synthetic approaches have been developed for preparing 3-(Fluoromethyl)azetidine-3-carboxylic acid, which can be broadly categorized into the following strategies:
Route A: Fluorination of Protected Azetidine-3-carboxylic acid Derivatives
A common approach involves the fluorination of suitable precursors derived from azetidine-3-carboxylic acid. This strategy typically begins with the protection of the azetidine nitrogen, followed by introduction of a hydroxymethyl group and subsequent conversion to a fluoromethyl moiety.
The synthesis proceeds through the following sequence:
- Protection of azetidine-3-carboxylic acid with a suitable protecting group (typically Boc)
- Introduction of a hydroxymethyl group at the 3-position
- Conversion of the hydroxymethyl group to a fluoromethyl group using appropriate fluorinating reagents
- Deprotection to yield the target compound
Route B: Ring Formation from Fluorinated Precursors
An alternative approach involves the construction of the azetidine ring from open-chain precursors that already contain the fluoromethyl group. This strategy often begins with fluorinated acyclic compounds that undergo cyclization to form the azetidine ring.
The synthesis typically proceeds through:
- Preparation of suitable fluorinated open-chain precursors
- Ring closure to form the azetidine scaffold
- Functional group modifications to establish the carboxylic acid moiety
- Deprotection if necessary
Detailed Synthetic Methods
Synthesis via Boc-Protected Azetidine Intermediates
One of the most well-documented approaches involves the use of Boc-protected azetidine intermediates. The synthetic pathway begins with the preparation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which serves as a key precursor for fluorination.
Preparation of Azetidine-3-carboxylic acid
The synthesis begins with the preparation of azetidine-3-carboxylic acid (1), which can be achieved through several methods. A concise approach involves triflating diethylbis(hydroxymethyl)malonate followed by azetidine ring formation through intramolecular cyclization using an amine, followed by decarboxylation to yield the mono acid azetidine.
A more detailed route involves:
- Cyclization of benzhydrylamine and epichlorohydrin in diisopropylethylamine and ethanol
- Mesylation to give 1-benzhydrylazetidin-3-yl methanesulfonate
- Displacement of the mesyl group with cyanide to give 1-benzhydrylazetidine-3-carbonitrile
- Hydrolysis to give 1-benzhydrylazetidine-3-carboxylic acid
- Deprotection by hydrogenolysis to give azetidine-3-carboxylic acid
Boc Protection and Ester Formation
Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to form methyl azetidine-3-carboxylate hydrochloride, which is then protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) and an amine base such as triethylamine.
Azetidine-3-carboxylic acid + SOCl₂/MeOH → Methyl azetidine-3-carboxylate hydrochloride
Methyl azetidine-3-carboxylate·HCl + Boc₂O/Et₃N → 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate
Reduction to Hydroxymethyl Derivative
The methyl ester is reduced to the corresponding hydroxymethyl derivative using appropriate reducing agents. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 60-65°C or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) have been employed for this transformation.
1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate + NaBH₄/MeOH/THF → tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Fluorination via Sulfonates
The hydroxymethyl group is converted to a better leaving group through sulfonylation with methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of an amine base such as triethylamine.
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate + MsCl/Et₃N → tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
The resulting sulfonate esters are then subjected to fluorination using appropriate fluorinating reagents:
Table 1: Comparison of Fluorinating Reagents
The fluorination step yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, which can be further transformed to the target compound.
tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate + Et₃N·3HF/DBU → tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Deprotection and Oxidation
The Boc-protected fluoromethyl azetidine is deprotected using an acidic reagent such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid to give 3-(fluoromethyl)azetidine. The resulting compound is then oxidized to the carboxylic acid using appropriate oxidizing agents.
tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate + TFA → 3-(fluoromethyl)azetidine
3-(fluoromethyl)azetidine + [O] → 3-(fluoromethyl)azetidine-3-carboxylic acid
Table 2: Reaction Conditions for Key Steps in the Synthesis
Alternative Synthetic Route via Fluorinated Acrylate Derivatives
An alternative synthetic approach involves the use of fluorinated acrylate derivatives as starting materials. This method begins with the preparation of ethyl 2-(fluoromethyl)acrylate, which undergoes subsequent transformations to form the azetidine ring.
Preparation of Fluoromethyl Acrylate
Ethyl 2-(hydroxymethyl)acrylate is prepared from ethyl acrylate and formaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). The hydroxymethyl group is then converted to a fluoromethyl group using an appropriate fluorinating reagent.
Ethyl acrylate + Formaldehyde/DABCO → Ethyl 2-(hydroxymethyl)acrylate
Ethyl 2-(hydroxymethyl)acrylate + Fluorinating reagent → Ethyl 2-(fluoromethyl)acrylate
Alternatively, ethyl 2-(hydroxymethyl)acrylate can be converted to ethyl 2-(bromomethyl)acrylate using phosphorus tribromide, followed by fluorination with tetrabutylammonium fluoride (TBAF).
Ethyl 2-(hydroxymethyl)acrylate + PBr₃ → Ethyl 2-(bromomethyl)acrylate
Ethyl 2-(bromomethyl)acrylate + TBAF → Ethyl 2-(fluoromethyl)acrylate
Ring Formation
The fluorinated acrylate undergoes Michael addition with an appropriate amine, followed by cyclization to form the azetidine ring.
Ethyl 2-(fluoromethyl)acrylate + Amine → Ethyl 3-(amino)-2-(fluoromethyl)propanoate
Ethyl 3-(amino)-2-(fluoromethyl)propanoate + Base → Azetidine derivative
Functional Group Transformations
The resulting azetidine derivative is further transformed to establish the carboxylic acid functionality, yielding the target compound after appropriate deprotection steps.
Synthesis via Bromofluorination Strategy
Another approach involves the bromofluorination of appropriate precursors followed by ring closure. This method was described for the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, which is closely related to 3-(fluoromethyl)azetidine-3-carboxylic acid.
The synthetic pathway includes:
Purification and Characterization
Purification Methods
The purification of 3-(fluoromethyl)azetidine-3-carboxylic acid and its intermediates typically involves a combination of techniques:
Column Chromatography : Flash chromatography using appropriate solvent systems is commonly employed for the purification of intermediates. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be purified using petroleum ether/ethyl acetate mixtures.
Recrystallization : For crystalline intermediates and products, recrystallization from appropriate solvent systems can provide high-purity materials.
Distillation : Certain volatile intermediates can be purified by distillation. For example, 3-(fluoromethyl)azetidine can be purified by distillation after aqueous workup.
Salt Formation : The final compound can be isolated as a salt for improved stability and purity. For example, 3-(fluoromethyl)azetidine-3-carboxylic acid 2,2,2-trifluoroacetic acid salt has been reported.
Characterization Data
The characterization of 3-(fluoromethyl)azetidine-3-carboxylic acid and its derivatives typically involves spectroscopic methods such as NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy.
Table 3: Physical Properties of 3-(Fluoromethyl)azetidine-3-carboxylic acid and Related Compounds
Key Intermediates in the Synthesis
Several key intermediates are involved in the synthesis of 3-(fluoromethyl)azetidine-3-carboxylic acid, and their preparation is crucial to the overall synthetic strategy.
Table 4: Key Intermediates in the Synthesis
Optimization Strategies and Challenges
The synthesis of 3-(fluoromethyl)azetidine-3-carboxylic acid presents several challenges that require optimization strategies to overcome.
Side Reaction Management
During the fluorination of sulfonyloxy intermediates, chlorinated side products such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate can form. This side reaction is particularly problematic when using hydrogen fluoride/trimethylamine as the fluorinating reagent.
To minimize chlorinated impurities, several strategies have been employed:
- Using 2-methyltetrahydrofuran as the solvent, which poorly solubilizes triethylamine hydrochloride by-products
- Treating the crude product with 1,4-diazabicyclo[2.2.2]octane (DABCO), potassium iodide, and potassium carbonate to convert the chloro analog to a quaternary ammonium salt, which can be removed by aqueous extraction
Protecting Group Selection
The choice of protecting group for the azetidine nitrogen is crucial for the success of the synthesis. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under the conditions required for the various transformations and its ease of removal under acidic conditions. The benzhydryl (diphenylmethyl) group has also been employed as an alternative protecting group.
Fluorination Reagent Selection
The selection of an appropriate fluorinating reagent is critical for achieving high yields and minimizing side products. While tetrabutylammonium fluoride (TBAF) is readily available, it contains water, which can lead to hydrolysis by-products (approximately 5-15%). Hydrogen fluoride/trimethylamine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reduces hydrolysis by-products to around 1% but requires careful handling due to its corrosive nature.
Applications in Medicinal Chemistry
3-(Fluoromethyl)azetidine-3-carboxylic acid serves as a valuable building block for the synthesis of various pharmaceutically active compounds. The fluoromethyl group enhances lipophilicity and metabolic stability compared to other carboxylic acid analogs, potentially improving cell membrane permeability.
The incorporation of 3-(fluoromethyl)azetidine-3-carboxylic acid into drug candidates can impart beneficial properties such as:
- Increased metabolic stability due to the presence of the fluorine atom
- Enhanced binding to target proteins through fluorine-mediated interactions
- Improved pharmacokinetic properties due to the rigid azetidine scaffold
Chemical Reactions Analysis
3-(Fluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Development
The compound plays a significant role in the development of pharmaceutical agents, particularly as a building block for synthesizing bioactive molecules. Its derivatives have been investigated for their potential as therapeutic agents targeting various diseases, including autoimmune disorders and cancers.
- Sphingosine-1-Phosphate Receptor Agonists : 3-(Fluoromethyl)azetidine-3-carboxylic acid has been identified as an integral part of sphingosine-1-phosphate receptor agonists, which are being explored for the treatment of multiple sclerosis and other inflammatory diseases. These receptors are crucial in regulating immune responses and cell migration, making them attractive targets for drug development .
- Antitumor Activity : Research has shown that derivatives of this compound exhibit potent antitumor activity in various cancer models. For instance, specific azetidine analogs have demonstrated significant efficacy against small-cell lung cancer xenografts, highlighting their potential in oncology .
Peptide Synthesis
3-(Fluoromethyl)azetidine-3-carboxylic acid serves as a key building block in peptide synthesis, particularly within solid-phase peptide synthesis (SPPS). Its unique structure allows for the efficient assembly of complex peptide sequences, which are essential in developing biologically active peptides.
- Fmoc Chemistry : The compound is utilized in Fmoc-based synthesis protocols, enabling the formation of diverse peptide libraries. This approach facilitates the exploration of structure-activity relationships (SAR) in drug discovery .
Bioconjugation Techniques
In bioconjugation, 3-(Fluoromethyl)azetidine-3-carboxylic acid is employed to enhance drug delivery systems by facilitating the attachment of therapeutic agents to biomolecules. This application is vital for improving the specificity and efficacy of drugs.
- Targeted Drug Delivery : By modifying therapeutic agents with this compound, researchers can create conjugates that selectively target diseased tissues, thereby minimizing side effects and enhancing therapeutic outcomes .
Neuroscience Research
Recent studies have explored the potential effects of 3-(Fluoromethyl)azetidine-3-carboxylic acid derivatives on neurotransmitter systems. This research aims to understand their role in neurological disorders and develop new treatments.
- Neurotransmitter Modulation : Compounds derived from 3-(Fluoromethyl)azetidine-3-carboxylic acid are being investigated for their ability to modulate neurotransmitter pathways, which could lead to novel therapies for conditions such as depression and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the azetidine ring provides a rigid scaffold that can interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Azetidine Carboxylic Acids
- 3-(Fluoromethyl)azetidine-3-carboxylic acid : Features a fluoromethyl group at the 3-position, enhancing lipophilicity and serving as a bioisostere for hydroxyl or methyl groups in drug candidates.
- 1-Boc-3-fluoroazetidine-3-carboxylic acid : Contains a single fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, enabling selective deprotection for further derivatization .
Aryl-Substituted Derivatives
- 3-(3-Fluorophenyl)oxetane-3-carboxylic acid : Replaces the azetidine ring with an oxetane, offering distinct ring strain and hydrogen-bonding capabilities. The 3-fluorophenyl group enhances aromatic interactions in target binding .
- 3-Arylazetidine-3-carboxylic acids : Synthesized via Friedel-Crafts reactions, these derivatives (e.g., 3-(4-oxymethylphenyl)azetidine-3-carboxylic acid) are conformationally constrained β-proline analogues used in peptide mimetics .
Proline Analogues
- Azetidine-2-carboxylic acid : A naturally occurring proline analogue found in sugar beets, acting as a collagen synthesis inhibitor and gametocide. Its 2-carboxylic acid substitution alters ring puckering compared to 3-substituted derivatives .
- 3-Arylazetidine-2-carboxylic acids : These compounds combine structural constraints of azetidine with aromatic substituents, expanding utility in peptide engineering .
Physicochemical Properties
| Compound | Molecular Formula | LogP (Consensus) | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | -0.86 | 49.33 | 4050.0 |
| 3-(Fluoromethyl)azetidine-3-carboxylic acid* | C₅H₈FNO₂ | ~0.50 (estimated) | 49.33 | ~2000 (predicted) |
| 1-Boc-3-fluoroazetidine-3-carboxylic acid | C₉H₁₄FNO₄ | 1.20 | 66.38 | 150–200 |
| 3-(3-Fluorophenyl)oxetane-3-carboxylic acid | C₁₀H₉FO₃ | 1.85 | 54.37 | 50–100 |
Note: Fluorination increases LogP (lipophilicity) but may reduce aqueous solubility compared to non-fluorinated analogues .
Biological Activity
3-(Fluoromethyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a four-membered nitrogen-containing heterocyclic structure known as azetidine, characterized by a fluoromethyl group and a carboxylic acid functional group. These functional groups enhance its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
The mechanism of action of 3-(fluoromethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, particularly enzymes and receptors. The fluoromethyl group increases binding affinity due to enhanced hydrophobic interactions and potential electrostatic effects, influencing various biochemical pathways related to enzyme activity and receptor signaling.
Biological Activities
Research indicates that compounds containing azetidine rings exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Antitumor Effects : Notably, 3-(fluoromethyl)azetidine-3-carboxylic acid has been investigated for its role in cancer treatment. It has been reported as a side chain in camizestrant (AZD9833), demonstrating enhanced efficacy in degrading estrogen receptors in breast cancer models .
Case Studies
- Breast Cancer Research : In preclinical studies involving MCF-7 breast cancer cell lines, the incorporation of the 3-(fluoromethyl)azetidine side chain into therapeutic agents led to significant degradation of estrogen receptor alpha (ERα), which is crucial for tumor growth in estrogen-dependent cancers. This modification resulted in improved anti-tumor potency compared to existing treatments like fulvestrant .
- Enzyme Inhibition Studies : Investigations into the interactions of 3-(fluoromethyl)azetidine-3-carboxylic acid with various enzymes have revealed its potential as a ligand for enzyme inhibition. The compound's ability to stabilize reactive intermediates through hydrogen bonding enhances its effectiveness as an inhibitor.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(fluoromethyl)azetidine-3-carboxylic acid, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Azetidine-3-carboxylic acid | Basic azetidine structure | Found in natural products; less reactive |
| Trifluoroacetylated azetidines | Contains trifluoroacetyl group | Enhanced lipophilicity; used in drug design |
| 1-(tert-butoxycarbonyl)-3-fluoroazetidine | Tertiary butyl protecting group | Stability during synthesis |
| 1-(trifluoromethyl)-azetidine | Trifluoromethyl substituent | Increased metabolic stability |
The presence of both fluoromethyl and trifluoroacetic groups distinguishes this compound from others, enhancing its reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
